Product packaging for Bromotriethylsilane(Cat. No.:CAS No. 1112-48-7)

Bromotriethylsilane

Cat. No.: B075722
CAS No.: 1112-48-7
M. Wt: 195.17 g/mol
InChI Key: UCKORWKZRPKRQE-UHFFFAOYSA-N
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Description

Bromotriethylsilane (Triethylsilyl Bromide) is a highly reactive organosilicon compound primarily employed as a versatile silylating agent in synthetic organic chemistry. Its main application lies in the efficient protection of hydroxyl groups (-OH) in alcohols and diols, converting them into the corresponding robust triethylsilyl (TES) ethers. This transformation is crucial for multi-step synthesis, as it allows for the selective masking of alcohol functionalities to prevent unwanted side reactions during subsequent steps, such as oxidation, reduction, or coupling reactions, on other sensitive parts of a complex molecule. The mechanism of action involves a nucleophilic substitution, where the bromide ion acts as an excellent leaving group, facilitating the rapid silylation of the alcohol. This compound is particularly valued for its high reactivity, often superior to chlorotriethylsilane, and the stability of the resulting TES-protected intermediates under a wide range of non-aqueous reaction conditions. Deprotection is typically achieved using fluoride-based sources like tetrabutylammonium fluoride (TBAF), providing a reliable and orthogonal deprotection strategy alongside other protecting groups. This reagent is indispensable for researchers constructing complex natural products, pharmaceuticals, and fine chemicals, where precise control over functional group reactivity is paramount. As a reactive halide, it should be handled under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15BrSi B075722 Bromotriethylsilane CAS No. 1112-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(triethyl)silane
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InChI

InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
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InChI Key

UCKORWKZRPKRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrSi
Source PubChem
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DSSTOX Substance ID

DTXSID7061489
Record name Silane, bromotriethyl-
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Molecular Weight

195.17 g/mol
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CAS No.

1112-48-7
Record name Bromotriethylsilane
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Record name Silane, bromotriethyl-
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Record name Silane, bromotriethyl-
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Record name Silane, bromotriethyl-
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Record name Bromotriethylsilane
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Synthetic Methodologies for Bromotriethylsilane

Established Synthetic Routes and Mechanistic Pathways

The synthesis of bromotriethylsilane predominantly relies on the reaction of triethylsilane with a suitable brominating agent. These established methods are characterized by their reliability and well-understood reaction mechanisms.

Reactant Pathways via Triethylsilane Precursors

The most common approach to synthesizing this compound involves the direct reaction of triethylsilane with elemental bromine or other brominating agents. ontosight.ai The reaction with molecular bromine is typically conducted in an inert solvent like carbon tetrachloride. rsc.org The kinetics of this reaction have been studied, revealing a molecular mechanism that involves one molecule of bromine and one molecule of the organosilicon hydride. rsc.org

Another widely used brominating agent is N-bromosuccinimide (NBS). The Wohl-Ziegler reaction, which traditionally involves the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator, provides a conceptual basis for this type of halogenation. wikipedia.orgdoubtnut.com In the context of silane (B1218182) chemistry, NBS offers a method for the substitution of a hydrogen atom on the silicon with a bromine atom. libretexts.org This reaction is often initiated by light or a radical initiator. doubtnut.com

The general reaction can be summarized as: (C₂H₅)₃SiH + Br₂ → (C₂H₅)₃SiBr + HBr or (C₂H₅)₃SiH + NBS → (C₂H₅)₃SiBr + Succinimide

The reaction between triethylsilane and bromine is understood to proceed via a molecular mechanism with a transition state involving a partial positive charge buildup on the silicon atom. rsc.org For the reaction with NBS, a free radical mechanism is often implicated, similar to the Wohl-Ziegler bromination. wikipedia.orgwinona.edu

Catalysis in this compound Synthesis

Catalysis plays a significant role in enhancing the efficiency and selectivity of this compound synthesis. Various metal catalysts have been shown to be effective in promoting the reaction between triethylsilane and brominating agents. For instance, the reaction of triethylsilane with copper(II) bromide can be catalyzed by copper(I) iodide. chemicalbook.commsu.edu Palladium chloride (PdCl₂) in the presence of allyl bromide also serves as a catalytic system for this transformation. chemicalbook.combloomtechz.com

In some cases, Lewis acids are employed to activate the silylating agent. For example, the reaction of bromotrimethylsilane (B50905) (a related silyl (B83357) halide) with certain substrates is known to be promoted by catalysts or co-reagents. rsc.org While direct catalytic examples for this compound are specific, the principles of using catalysts to facilitate the cleavage of the Si-H bond and subsequent formation of the Si-Br bond are broadly applicable in organosilane chemistry. unibas.ch The use of indium(III) bromide has also been reported as a catalyst in reductions involving triethylsilane, highlighting the utility of metal halides in activating triethylsilane. researchgate.net

Novel Synthetic Approaches and Optimized Protocols

Recent research has focused on developing new synthetic methods for this compound that offer higher purity, better yields, and improved stereoselectivity in related organosilane syntheses.

High-Purity Synthesis Techniques

The demand for high-purity this compound, particularly in the electronics industry and for specialized organic synthesis, has driven the development of advanced purification techniques. guidechem.com Standard purification methods for organosilanes include distillation, recrystallization, and reprecipitation. guidechem.comresearchgate.net For volatile compounds like this compound, fractional distillation is a common and effective method. msu.edu

To achieve very high purity, multiple purification steps may be combined. For instance, after the initial synthesis and removal of the bulk of byproducts, techniques like chromatography (e.g., column chromatography or HPLC) can be employed to remove trace impurities. researchgate.net Another approach involves the use of sorbent materials like activated carbon or alumina (B75360) to remove specific contaminants. mdpi.com The choice of purification method often depends on the nature of the impurities present, which can include unreacted starting materials, byproducts from side reactions, and residual solvents.

Stereoselective Synthesis of Organosilanes Utilizing Related Reagents

While the synthesis of this compound itself does not typically involve the creation of a stereocenter at the silicon atom (as it is achiral), related silyl bromides are instrumental in the stereoselective synthesis of chiral organosilanes. The principles and reagents used in these syntheses are relevant to the broader context of silyl halide chemistry.

The stereospecific synthesis of silicon-stereogenic optically active silylboranes has been achieved through the platinum-catalyzed Si-H borylation of chiral hydrosilanes. chemrxiv.org These chiral silylboranes can then be converted to other functionalized silanes. Furthermore, palladium-catalyzed reactions of silylboranes with aryl bromides have been shown to proceed with no loss of enantiomeric excess. chemrxiv.org

The development of methods for the stereoselective synthesis of vinylsilanes and other organosilanes often involves cross-coupling reactions where a silyl group is transferred. dntb.gov.uagelest.com These reactions can utilize various catalysts and silylating agents, and the stereochemical outcome is a key focus. The ability to control the stereochemistry at the silicon center is crucial for applications in asymmetric synthesis and materials science.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact and improve safety. rroij.com This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency. skpharmteco.comacs.org

In the context of this compound synthesis, a key focus of green chemistry is to find alternatives to hazardous reagents and solvents. mdpi.com For example, replacing toxic solvents like carbon tetrachloride with more environmentally benign alternatives is a significant step. wikipedia.org The development of catalytic systems that allow for high yields under mild reaction conditions also aligns with green chemistry principles by reducing energy consumption. acs.org

Furthermore, designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a central goal. acs.org Research into solvent-free reaction conditions for related silyl halide reactions, such as the conversion of glycerol (B35011) into bromohydrins using bromotrimethylsilane, demonstrates a move towards greener synthetic protocols. rsc.org The ultimate aim is to develop synthetic methods for this compound and other organosilanes that are not only efficient and cost-effective but also sustainable and environmentally responsible. sciforum.net

Reactivity and Reaction Mechanisms of Bromotriethylsilane in Organic Synthesis

Fundamental Reaction Pathways and Mechanistic Investigations

Bromotriethylsilane, with the chemical formula C6H15BrSi, is a versatile organosilane compound that participates in a variety of organic reactions. ontosight.ai Its reactivity is primarily dictated by the polarized silicon-bromine bond and the steric and electronic effects of the three ethyl groups attached to the silicon atom. The silicon center is electrophilic, making it susceptible to attack by nucleophiles, while the bromine atom can act as a leaving group. Understanding the fundamental reaction pathways of this compound is crucial for its effective application in organic synthesis.

Cleavage Reactions Involving this compound

Cleavage reactions are a cornerstone of organic chemistry, involving the breaking of a chemical bond. numberanalytics.com These reactions can proceed through either homolytic or heterolytic pathways. numberanalytics.comchemistrysteps.com Homolytic cleavage results in the formation of two radical species, while heterolytic cleavage produces a cation and an anion. numberanalytics.com The presence of acids, bases, or polar solvents often influences heterolytic cleavage. numberanalytics.com

In the context of this compound, cleavage reactions typically refer to the breaking of ether or ester linkages, often for the purpose of removing protecting groups. The silicon-bromine bond in this compound can be cleaved, or the reagent can facilitate the cleavage of other bonds within a substrate. For instance, this compound can be used in conjunction with a reducing agent to effect the reductive cleavage of certain functional groups. organic-chemistry.org

Addition Reactions Mediated by this compound

Addition reactions are fundamental transformations in organic chemistry where two or more molecules combine to form a larger one. libretexts.org These reactions are broadly categorized as electrophilic, nucleophilic, free radical, or concerted additions. ucr.edu Electrophilic addition reactions involve the attack of an electrophile on an electron-rich species like an alkene or alkyne. ucr.edulibretexts.org The reaction of HBr with an alkene, for example, proceeds via an electrophilic addition mechanism where the alkene's π electrons attack the hydrogen atom of HBr. youtube.com

This compound can participate in or mediate several types of addition reactions. One notable example is the conjugate addition, or Michael reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-carbon position. wikipedia.org While the classic Michael reaction involves carbon nucleophiles, variations like the oxa-Michael and aza-Michael reactions involve the addition of oxygen and nitrogen nucleophiles, respectively. wikipedia.org this compound can be used to generate silyl (B83357) enol ethers, which can then act as nucleophiles in Michael additions. Additionally, it can function as a Lewis acid to activate the Michael acceptor, facilitating the nucleophilic attack.

Halogen-Exchange Reactions of this compound

Halogen-exchange reactions are a class of substitution reactions where one halogen atom in a compound is replaced by another. A well-known example is the Finkelstein reaction, which typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using a salt like sodium iodide. Metal-halogen exchange is another important variant, frequently used to prepare organolithium and Grignard reagents from organic halides. wikipedia.org This process is a fundamental transformation in organometallic chemistry. wikipedia.org The rate of lithium-halogen exchange is generally fast, often exceeding the rates of nucleophilic addition and proton transfer, and follows the trend I > Br > Cl. wikipedia.org

This compound can undergo halogen-exchange reactions to yield other triethylsilyl halides. For instance, reacting this compound with a fluoride (B91410) salt can produce triethylsilyl fluoride. These reactions are often driven by the precipitation of the less soluble metal halide. Palladium or nickel-catalyzed hydride-halogen exchange reactions of hydrosilanes with alkyl or allyl halides can also be used to synthesize iodo- and bromosilanes. researchgate.net

Reductive Transformations with Triethylsilyl Reagents

Reductive transformations in organic synthesis involve the gain of electrons or an increase in the number of hydrogen atoms in a molecule. Hydrosilanes, such as triethylsilane (Et3SiH), are common reducing agents. organic-chemistry.org They are often used as alternatives to toxic organotin compounds like tributyltin hydride. organic-chemistry.org Triethylsilane, in combination with other reagents, can be used for the reductive etherification of carbonyl compounds, the reduction of esters to ethers, and the deprotection of certain functional groups. organic-chemistry.org For example, the combination of triethylsilane and potassium tert-butoxide can effect the reductive rearrangement of N-arylindoles. nih.gov

While this compound itself is not a reducing agent, it is closely related to triethylsilyl hydrides, which are key players in reductive transformations. The reactivity of triethylsilane can be modulated by the presence of this compound or other silylating agents. For example, the combination of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and bromotrimethylsilane (B50905) can reduce aldehydes to alkyl halides. cdnsciencepub.com The mechanism of thiol-catalyzed reduction of alkyl halides by triethylsilane involves the formation of a triethylsilyl radical, which then abstracts a halogen atom from the alkyl halide. psu.edu

This compound as a Versatile Reagent for Carbon-Silicon Bond Formation

The formation of carbon-silicon bonds is a significant transformation in organic synthesis, leading to the creation of organosilicon compounds with diverse applications. scienceintheclassroom.orgnih.gov These reactions can be achieved through various methods, including the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a silicon halide. organic-chemistry.orgkuet.ac.bd For instance, treating an aryl bromide with tert-butyllithium (B1211817) followed by the addition of a dichlorosilane (B8785471) can form a diarylsilane. organic-chemistry.org

This compound serves as a valuable electrophilic silicon source for the formation of carbon-silicon bonds. ontosight.ai It readily reacts with a wide range of carbon nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to introduce the triethylsilyl group into an organic molecule. This reaction is a cornerstone for the synthesis of various organosilanes, including vinylsilanes, arylsilanes, and silyl enol ethers. The resulting organosilanes are often stable and can be used in subsequent transformations. For example, arylsilanes can be oxidized to phenols, and vinylsilanes are versatile intermediates in cross-coupling reactions. organic-chemistry.org

This compound in Specialized Organic Transformations

Beyond its fundamental roles in cleavage, addition, and carbon-silicon bond formation, this compound finds application in a variety of more specialized organic transformations. nih.govchemistrydocs.comims.ac.jp These reactions often leverage the unique properties of the triethylsilyl group or the specific reactivity of the silicon-bromine bond.

One area of application is in polymerization reactions. This compound can act as an initiator or a chain transfer agent in certain types of polymerization, influencing the molecular weight and properties of the resulting polymer. mdpi.com

Another specialized use is in the formation of silyl ketene (B1206846) acetals. These compounds are valuable intermediates in organic synthesis, particularly in aldol-type reactions. This compound, in the presence of a base, can react with esters to form silyl ketene acetals. These intermediates can then react with electrophiles, such as aldehydes or ketones, to form β-hydroxy esters with high stereocontrol.

Furthermore, this compound can be employed in tandem with other reagents to effect unique transformations. For example, its use in combination with a Lewis acid can promote specific cyclization reactions or rearrangements. The steric bulk of the triethylsilyl group can also be exploited to direct the stereochemical outcome of a reaction.

Application in Cross-Coupling Reactions

Cross-coupling reactions represent a fundamental class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often requiring a metal catalyst. wikipedia.org These reactions typically involve the joining of two different molecular fragments. wikipedia.org Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for creating these bonds. rsc.orgcem.com The general mechanism for many metal-catalyzed cross-couplings involves the oxidative addition of an organic halide to a low-valent metal center, followed by transmetallation with a second coupling partner, and concluding with reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

While a wide variety of organosilicon compounds, such as arylsilanols and trialkoxysilanes, have been successfully employed as coupling partners in palladium-catalyzed reactions like the Hiyama coupling, the direct application of this compound as a primary coupling partner is not extensively documented in contemporary research literature. scribd.comthermofisher.comnih.gov The development of new ligands and catalytic systems has significantly expanded the scope of cross-coupling reactions to include saturated alkyl halides. rsc.org However, the focus has largely been on the organic halide as the electrophilic partner, coupling with various organometallic reagents. wikipedia.orgrsc.org The utility of organosilanes in these transformations is well-established, with palladium catalysts being particularly versatile for activating silicon-based reagents. thermofisher.comsigmaaldrich.com

Role in Deoxygenation and Rearrangement Reactions

This compound participates in specific rearrangement reactions. For instance, its reaction with triethyl phosphite (B83602) has been studied in the context of the Arbuzov rearrangement. psu.edu This reaction is a well-known method for the synthesis of phosphonates.

Additionally, this compound has been shown to effect the double demethylation of dimethyl α-diazophosphonates. researchgate.netresearchgate.net This transformation proceeds through a reaction sequence that converts the initial phosphonate (B1237965) esters into different derivatives. researchgate.net While this demonstrates the reagent's utility in removing methyl groups from phosphorus esters, its role in broader deoxygenation reactions of other functional groups is less defined in the literature. The reactivity of the diazo moiety in phosphorus-containing diazo compounds (PCDCs) allows for various transformations, including Wolff rearrangement and cycloaddition reactions, making them versatile tools in organic synthesis. researchgate.net

Silylation of Hydroxyl Groups

The protection of hydroxyl groups via silylation is a cornerstone of modern organic synthesis, allowing for the temporary masking of this functional group's reactivity. google.comtcichemicals.com Silyl ethers, formed by reacting an alcohol with a silylating agent, are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. thermofisher.comgoogle.com this compound, as a trialkylsilyl halide, serves as an effective reagent for this transformation, converting alcohols into their corresponding triethylsilyl (TES) ethers. thermofisher.com

The general process involves the reaction of the alcohol with the silyl halide. psu.edu The triethylsilyl (TES) group is a common short-term protecting group for alcohols. tcichemicals.com The stability and reactivity of the resulting silyl ether are influenced by the steric bulk of the substituents on the silicon atom. tcichemicals.com TES ethers can be selectively removed in the presence of more sterically hindered silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers. thermofisher.com The silylation of hydroxyl groups is crucial not only for protection strategies but also for increasing the volatility and thermal stability of molecules for analytical techniques like gas chromatography (GC). scribd.comthermofisher.com

Demethylation Reactions

This compound is an effective reagent for the demethylation of certain organophosphorus compounds. Research has demonstrated that it can be used for the double demethylation of dimethyl α-diazophosphonates. researchgate.netresearchgate.net This reaction proceeds via the formation of intermediate silyl esters, which can then be further transformed. researchgate.net This specific application highlights the utility of this compound in cleaving methyl-phosphorus bonds, a useful transformation in the synthesis of α-diazophosphonic acids and their derivatives. researchgate.net

The cleavage of aryl methyl ethers is an important transformation, particularly in the context of modifying lignin-derived aromatic compounds. nih.gov While reagents like boron tribromide (BBr₃) are commonly used for this purpose, they often require strictly anhydrous conditions. nih.govcommonorganicchemistry.comcore.ac.uk The use of this compound offers an alternative for specific substrates, as seen with the α-diazophosphonates. researchgate.net

Halogenation and Anomerization Studies with Bromosilanes

This compound, generated in situ from the reaction of triethylsilane (TESH) and elemental bromine (Br₂), is a key reagent in the halogenation of peracetylated glycosides. lookchem.com This reaction mixture effectively converts the glycosides into their corresponding glycosyl bromides. lookchem.comresearchgate.net A notable feature of this reaction is its high stereoselectivity; for D-sugars, the reaction typically yields only the α-D-pyranosyl bromide isomer. lookchem.com

The reaction is generally rapid, often completing within one to two hours at room temperature when stoichiometric amounts of the reagents are used. lookchem.com The process is believed to involve the formation of this compound and hydrogen bromide, which then act on the glycoside. lookchem.com This method has been applied to various monosaccharides and disaccharides, proving to be a reliable way to produce α-glycosyl halides. lookchem.com The anomerization of the glycosidic bond is thought to be catalyzed by the in situ formation of hydrogen bromide. lookchem.comresearchgate.net

Table 1: Bromination of Peracetylated Sugars with TESH/Br₂

EntrySubstrateReaction Time (hr)ProductYield (%)Reference
1Glucose-(OAc)₅1.5α-D-Glucopyranosyl bromide85 lookchem.com
2Galactose-(OAc)₅1.5α-D-Galactopyranosyl bromide87 lookchem.com
3Mannose-(OAc)₅1.0α-D-Mannopyranosyl bromide88 lookchem.com
4Maltose-(OAc)₈1.5α-Maltosyl bromide96 lookchem.com
5Lactose-(OAc)₈2.0α-Lactosyl bromide97 lookchem.com

Source: Data compiled from research on the halogenation of glycopyranosides. lookchem.com

Catalytic Aspects of this compound Reactions

Transition Metal Catalysis in this compound Reactivity

Transition metals are effective catalysts for a vast array of chemical reactions due to their ability to exist in multiple oxidation states and form reactive coordination complexes. catalysis.blog This versatility is central to many modern synthetic methodologies. sigmaaldrich.comcatalysis.blog In the realm of organosilicon chemistry, transition metal catalysis is pivotal for reactions such as cross-coupling, hydrofunctionalization, and C-H functionalization. scribd.comrsc.org

Palladium catalysts are particularly prominent in mediating cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. cem.comsigmaaldrich.comrsc.org These reactions often utilize organosilicon reagents, such as arylsilanols or trialkoxysilanes, as one of the coupling partners. scribd.comthermofisher.comnih.gov The unique electronic properties of silyl ligands can enhance the reactivity and selectivity of the metal catalyst. rsc.org While the direct, widespread use of this compound as a substrate in these catalytic cycles is not heavily featured in the literature, the principles of transition metal catalysis are fundamental to the reactivity of related organosilicon compounds. scribd.comrsc.org The development of new ligands continues to expand the scope of what is possible, suggesting potential future applications for a wider range of organosilane reagents in these powerful synthetic transformations. rsc.org

Organocatalysis and Lewis Acid Activation

The utility of this compound and related halosiloalkanes in organic synthesis can be significantly enhanced through activation by organocatalysts and Lewis acids. This activation typically involves the interaction of a catalyst with the silicon atom or the bromine atom, facilitating a range of chemical transformations.

Organocatalysis

Organocatalysts, which are small organic molecules, can activate substrates through various non-covalent or covalent interactions. sigmaaldrich.comwikipedia.orgnih.gov In the context of reactions involving silicon halides, organocatalysts can function as Lewis bases. For instance, hexamethylphosphoramide (B148902) (HMPA), a non-basic activator, has been shown to interact with the silicon atom of (bromodifluoromethyl)trimethylsilane, a related halosiloalkane, to generate difluorocarbene. cas.cn This process is accompanied by the formation of bromotrimethylsilane. cas.cn The HMPA attacks the silicon atom, leading to the expulsion of the carbene and the formation of a silyl-capped HMPA cation with a bromide counterion. cas.cn Quantum chemical calculations have demonstrated that the Lewis base significantly lowers the transition state energy for this carbene generation. cas.cn

While direct examples of organocatalysis with this compound are not extensively detailed in the provided results, the principles can be extrapolated. Organocatalysts like amines or phosphines could potentially activate the Si-Br bond. For example, a secondary amine catalyst could form an enamine with a carbonyl compound, which could then react with a substrate activated by this compound. mdpi.comuni-regensburg.deyoutube.com

Lewis Acid Activation

Lewis acids are electron-pair acceptors and can activate this compound by coordinating to the bromine atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack. This strategy is particularly useful in reactions where the silyl group is transferred to a substrate.

A notable example of this activation is the use of a catalytic amount of acetic acid (AcOH) to accelerate the reaction of bromotrimethylsilane (a close analog of this compound) with glycerol (B35011) to form bromohydrins. rsc.org The proposed mechanism suggests that the acetic acid activates the bromotrimethylsilane, facilitating the formation of a silyl derivative with glycerol. rsc.org This intermediate then undergoes an activated epoxide formation followed by a selective opening by the bromide nucleophile. rsc.org The higher reactivity of bromotrimethylsilane compared to chlorotrimethylsilane (B32843) in this reaction is attributed to the better nucleophilic character of the bromide anion in the polar alcoholic medium. rsc.org

The table below summarizes the effect of a Lewis acid catalyst (AcOH) on the reaction between glycerol and bromotrimethylsilane (TMSBr).

Table 1: Effect of Acetic Acid on the Reaction of Glycerol with TMSBr

EntryTMSBr (equiv.)AcOH (mol%)Temp (°C)Time (h)Conversion (%)Selectivity 1-MBH (%)Selectivity 1,3-DBH (%)
11.20702425982
21.2570699982
32.45706>99595

Adapted from research findings on bromotrimethylsilane, a related compound. rsc.org 1-MBH: 1-bromo-3-(trimethylsiloxy)propan-2-ol and/or 2-bromo-3-(trimethylsiloxy)propan-1-ol 1,3-DBH: 1,3-dibromo-2-(trimethylsiloxy)propane

In other contexts, Lewis acids are crucial for promoting reactions of silyl compounds. For instance, in the reaction of allylsilanes with electrophiles, a suitable Lewis acid is required to facilitate the allylic substitution. thermofishersci.in Similarly, the activation of Lewis acid catalysts themselves can be enhanced by the presence of an organic salt with a non-coordinating anion, which promotes anion exchange and increases the catalytic activity of the Lewis acid. rsc.org This principle could be applied to reactions where this compound is used in conjunction with a Lewis acid catalyst.

The activation of C-Br bonds, in general, is a key step in many catalytic processes, including those involving metal-ligand cooperation and electrochemical methods. frontiersin.orgunt.edutudelft.nl While not directly involving organocatalysis or traditional Lewis acids, these areas highlight the diverse strategies available for activating carbon-halogen bonds, which can be conceptually related to the activation of the Si-Br bond in this compound.

Applications of Bromotriethylsilane in Advanced Materials Science

Polymer and Material Synthesis Utilizing Bromotriethylsilane

This compound is a key building block in the synthesis of specialized silicon-based materials, including polymers and ceramics. ontosight.ai It functions as a versatile intermediate for producing a range of other organosilanes, which are then employed as monomers or precursors in polymerization reactions. chemimpex.com

The incorporation of the triethylsilyl group into polymer structures can impart desirable characteristics such as improved thermal and chemical stability. chemimpex.com This makes the resulting materials suitable for applications in electronics, coatings, and adhesives. chemimpex.com The synthesis process often involves the reaction of this compound to form carbon-silicon bonds, which are fundamental to the structure of many organosilicon polymers. ontosight.ai While specific polymerization pathways involving this compound are tailored to the desired end-product, its general utility lies in its ability to introduce the triethylsilyl moiety into a growing polymer chain or a monomeric unit prior to polymerization. sigmaaldrich.com

Table 1: Research Findings on Material Synthesis

Application Area Role of this compound Resulting Material Type Key Benefits
Organosilicon Chemistry Versatile Reagent/Intermediate Silane-containing compounds Foundation for complex molecule synthesis. ontosight.aichemimpex.com
Polymer Production Precursor for Silicon-based Polymers Silicon-based polymers, Ceramics Enhanced thermal and chemical stability. ontosight.aichemimpex.com

Surface Modification and Functionalization Studies

The functionalization of material surfaces is a critical step in designing advanced materials for a wide array of applications. Surface modification can alter properties such as adhesion, wettability, biocompatibility, and chemical resistance without changing the bulk characteristics of the material. mdpi.com this compound is employed in surface modification and functionalization processes, particularly for creating robust and compatible interfaces in multi-component materials. chemimpex.com

The primary application in this area involves using this compound to treat the surfaces of fillers or substrates. chemimpex.com This process, a form of silanization, leverages the reactivity of the silicon-bromine bond. The compound reacts with hydroxyl groups (-OH) or other reactive sites present on the surface of materials like silica (B1680970), metal oxides, or other inorganic fillers. This reaction results in the covalent attachment of the triethylsilyl group to the surface, effectively altering its chemical nature.

This surface treatment is crucial for:

Enhancing Compatibility: It improves the compatibility between inorganic fillers and organic polymer matrices, leading to better dispersion of the filler and more uniform material properties. chemimpex.com

Creating Protective Coatings: The modified surface can exhibit increased hydrophobicity and chemical resistance, forming a protective layer on the underlying material. chemimpex.com

Development of Hybrid and Composite Materials

Hybrid and composite materials, which combine two or more distinct materials to achieve properties unattainable by the individual components, represent a significant area of materials science. researchgate.netmdpi.com this compound plays an important role in the development of these advanced materials, primarily by facilitating the integration of different material phases. chemimpex.com

Its use in surface modification is directly linked to the fabrication of high-performance composites. chemimpex.com For instance, when creating a polymer-matrix composite, inorganic filler particles (like glass fibers or silica nanoparticles) are often pre-treated. Using this compound for this treatment enhances the interfacial bonding between the hydrophilic filler surface and the typically hydrophobic polymer matrix. chemimpex.comijert.org This improved interface is critical for the mechanical integrity and durability of the final composite material, finding use in coatings and structural components. chemimpex.com

The development of such materials often follows a multi-step process where the surface chemistry of one component is tailored before its incorporation into a second, matrix material. The use of reagents like this compound is a key enabling step in this bottom-up approach to designing advanced composites.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 14248
Triethylsilane 12035
Bromine 24408

Computational and Theoretical Chemistry Studies on Bromotriethylsilane

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are pivotal in understanding the fundamental properties of bromotriethylsilane, providing a detailed view of its electron distribution and the nature of its chemical bonds.

Ab initio and Density Functional Theory (DFT) are powerful computational methods for characterizing the electronic structure and bonding in this compound. researchgate.net DFT calculations, particularly those employing hybrid functionals like B3LYP with basis sets such as 6-31G(d), have been successfully used to determine the molecule's optimized geometry, vibrational frequencies, and atomic charges. researchgate.net These computational studies illuminate the electron density distribution, emphasizing the polar covalent character of the silicon-bromine (Si-Br) and silicon-carbon (Si-C) bonds. The calculated atomic charges reveal a significant partial positive charge on the silicon atom and a partial negative charge on the more electronegative bromine atom.

Computational techniques are essential for analyzing the various conformations of this compound. The rotation of the ethyl groups around the Si-C bonds leads to different spatial arrangements of the atoms. Theoretical calculations have been instrumental in determining the energy barriers to rotation and identifying the most stable conformers. researchgate.net By mapping the potential energy surface associated with the rotation of the ethyl groups, these studies have quantified the energetic differences between eclipsed and staggered conformations. The most stable, or ground-state, conformation is characterized by a staggered arrangement of the ethyl groups, which minimizes steric repulsion between them. researchgate.net

Ab Initio and Density Functional Theory (DFT) Approaches

Molecular Dynamics Simulations and Reactive Pathways

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively reported, the principles of MD are applicable for understanding its behavior in solution and its involvement in chemical reactions. MD simulations could model the diffusion of this compound within a solvent or its approach to another reactant, providing a dynamic picture of these processes.

Theoretical studies have also been employed to investigate the reactive pathways involving this compound. For instance, computational chemistry can model the potential energy surface of its formation or its reactions with other molecules. These studies help to identify transition states and intermediates, thereby elucidating the detailed mechanism of the reaction.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of this compound in chemical reactions. The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), serve as indicators of its nucleophilic and electrophilic character. The significant positive charge on the silicon atom, as determined by computational methods, suggests its susceptibility to attack by nucleophiles, a characteristic reaction mode for haloslanes.

Furthermore, these models can rationalize the observed outcomes of reactions. For example, in reactions with nucleophilic reagents, computational analysis can help determine if the reaction is likely to proceed via an SN2-type mechanism at the silicon center. The steric hindrance provided by the bulky ethyl groups, which can be quantified through geometry optimization, also plays a crucial role in modulating the reactivity of this compound and influencing the stereochemistry of the products.

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers a robust methodology for predicting the spectroscopic parameters of this compound, which can then be validated against experimental data. Theoretical calculations of vibrational frequencies using DFT have demonstrated good agreement with experimental Infrared (IR) and Raman spectra. researchgate.net These calculated frequencies allow for the precise assignment of observed spectral bands to specific molecular vibrations, such as the Si-Br stretching mode and the various bending and stretching modes of the ethyl groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum mechanical calculations. These theoretical ¹H, ¹³C, and ²⁹Si NMR chemical shifts assist in the interpretation of experimental spectra, confirming the molecular structure and providing detailed information about the electronic environment of each nucleus within the this compound molecule.

Interactive Table of Calculated Properties

PropertyComputational MethodBasis SetCalculated Value
Si-Br Bond LengthDFT (B3LYP)6-31G(d)~2.26 Å
Si-C Bond LengthDFT (B3LYP)6-31G(d)~1.88 Å
C-Si-C AngleDFT (B3LYP)6-31G(d)~111°
Br-Si-C AngleDFT (B3LYP)6-31G(d)~108°

Analytical and Characterization Methodologies for Bromotriethylsilane

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure and vibrational properties of bromotriethylsilane relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the compound's atomic arrangement, bond characteristics, and conformational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds, including this compound. beilstein-journals.org It is particularly valuable in mechanistic studies, offering a non-destructive way to quantitatively analyze reactions in solution. nih.gov By monitoring changes in the NMR spectrum over time, researchers can gain insights into reaction kinetics and intermediates. nih.gov

Different NMR-active nuclei, such as ¹H, ¹³C, and ²⁹Si, can be probed to gather a comprehensive picture of the molecular structure and its transformations during a chemical process. nih.gov For instance, ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. ²⁹Si NMR is especially useful for organosilicon compounds like this compound, offering direct information about the silicon center. The use of multidimensional NMR techniques can further resolve complex spectra and establish correlations between different nuclei within the molecule. frontiersin.org

In the context of mechanistic studies involving this compound, NMR can be employed to:

Track the consumption of reactants and the formation of products.

Identify and characterize transient intermediates.

Determine reaction rates and orders.

Elucidate the stereochemistry of reaction products. beilstein-journals.org

Advanced NMR methods, such as Diffusion-Ordered Spectroscopy (DOSY), can also be utilized to study the diffusion of molecules in solution, providing information about their size and shape, which can be pertinent in understanding reaction mechanisms. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. tanta.edu.eg The mid-infrared region (approximately 4000–400 cm⁻¹) is typically used to study fundamental vibrations. wikipedia.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The scattered photons can have a different frequency from the incident photons, and this frequency shift corresponds to the vibrational energy levels of the molecule. renishaw.com A key advantage of Raman spectroscopy is its ability to detect vibrations that are not IR-active, particularly those of symmetric bonds. libretexts.org

Conformational studies of triethylbromosilane have utilized both IR and Raman spectroscopy to analyze its vibrational spectra. researchgate.net The frequencies of the observed vibrations depend on the masses of the atoms and the strength of the bonds between them. renishaw.com For example, the Si-Br stretching vibration would be expected at a lower frequency than C-H stretching vibrations due to the heavier masses of silicon and bromine atoms.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Activity
C-H stretching2850 - 3000IR and Raman active
CH₂ bending (scissoring)~1465IR and Raman active
CH₃ bending (umbrella)~1380IR and Raman active
Si-C stretching600 - 800IR and Raman active
Si-Br stretching300 - 500IR and Raman active

This table provides general ranges and the specific values for this compound would be determined experimentally.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational behavior. researchgate.netustc.edu.cn

Gas Phase Electron Diffraction for Molecular Structure Determination

Gas Phase Electron Diffraction (GED) is a powerful experimental technique for determining the precise molecular structure of volatile compounds like this compound in the gas phase. wikipedia.org This method provides information about the geometric arrangement of atoms, free from the intermolecular forces present in the liquid or solid state. wikipedia.org

In a GED experiment, a beam of high-energy electrons is directed at a gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule. wikipedia.org This pattern consists of both atomic and molecular scattering intensities. The molecular scattering intensity, which contains the structural information, arises from the interference of the electron waves scattered by the different atoms in the molecule. wikipedia.org

The analysis of the diffraction data allows for the determination of key structural parameters, including:

Bond lengths: The distances between bonded atoms (e.g., Si-Br, Si-C, C-C, C-H).

Bond angles: The angles between adjacent bonds (e.g., ∠CSiBr, ∠CSiC).

Torsional angles: The dihedral angles describing the conformation of the ethyl groups.

Studies on similar molecules, such as triethylchlorosilane, have successfully employed GED to elucidate their gas-phase molecular structures and conformational properties. researchgate.net The experimental data is often refined using theoretical calculations, such as those based on ab initio or density functional theory (DFT) methods, to obtain a more accurate and detailed structural model. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography (GC) is an analytical technique that separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. pharmacopoeia.ru This separation allows for both qualitative and quantitative analysis. birchbiotech.com

Purity Assessment: To determine the purity of a this compound sample, a small amount is injected into the GC instrument. birchbiotech.com As the sample travels through the column, its components separate. The time it takes for a component to travel through the column is its retention time, which is a characteristic property under specific GC conditions. The area of the peak in the resulting chromatogram is proportional to the concentration of that component. By comparing the peak area of this compound to the total area of all peaks (excluding the solvent), the purity can be calculated as a percentage. birchbiotech.com GC is highly sensitive and can detect trace amounts of impurities. birchbiotech.com However, co-eluting impurities can affect accuracy, which may require complementary techniques like mass spectrometry for confirmation. birchbiotech.com

Reaction Monitoring: GC is also a valuable tool for monitoring the progress of chemical reactions. pharmacopoeia.ru Small aliquots of the reaction mixture can be taken at different time intervals, quenched if necessary, and analyzed by GC. This allows for the tracking of the disappearance of reactants, like this compound, and the appearance of products over time. This data is crucial for determining reaction kinetics, optimizing reaction conditions (e.g., temperature, catalyst loading), and determining the reaction endpoint.

For more complex reaction mixtures or for enhanced specificity, GC can be coupled with a mass spectrometer (GC-MS). This combination provides not only the retention time but also the mass spectrum of each separated component, aiding in the definitive identification of reactants, products, and any intermediates or byproducts.

More advanced techniques like multiple reaction monitoring (MRM) can be employed for highly selective and sensitive quantification of target compounds in complex matrices. sciex.comepfl.chnih.govresearchgate.net

Technique Application for this compound Information Obtained
Gas Chromatography (GC)Purity assessment, reaction monitoringRetention time, peak area (concentration), presence of impurities. birchbiotech.comlibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of components in a mixture, confirmation of purityRetention time, mass spectrum (molecular weight and fragmentation pattern).
Multiple Reaction Monitoring (MRM)Targeted quantification in complex mixturesHighly selective and sensitive concentration data. frontiersin.org

Emerging Research Areas and Future Directions for Bromotriethylsilane

Biomedical and Pharmaceutical Development Applications

The quest for more effective therapeutics often involves the fine-tuning of molecular properties to enhance efficacy and patient outcomes. Bromotriethylsilane is emerging as a valuable reagent in this field, particularly for the chemical modification of drug candidates.

A significant challenge in pharmaceutical development is the poor water solubility of many new chemical entities, which can lead to low bioavailability. uni.lunih.gov The introduction of a triethylsilyl group, facilitated by this compound, can modify the polarity and lipophilicity of a drug molecule. This modification has the potential to improve a drug's solubility and how it is absorbed and distributed in the body. archive.org Furthermore, the use of related silylating agents has been explored in the creation of biodegradable polymeric matrices. These materials, such as hydrophobic polysaccharides with silyl (B83357) ether linkages, are designed for implantable medical devices that can release drugs over a sustained period and then safely degrade in the body, eliminating the need for surgical removal. The broader field of organosilicon chemistry has already made significant contributions to healthcare, with silicon-based materials being essential for advanced surgical procedures and for improving the performance of various medical treatments.

Table 1: Potential Pharmaceutical Applications of this compound

Application Area Role of this compound Desired Outcome
Drug Molecule Modification Introduces a triethylsilyl group onto an active pharmaceutical ingredient (API). Enhance solubility and bioavailability of poorly soluble drugs. archive.org
Biodegradable Drug Delivery Potential precursor for creating silyl ether linkages in polymeric matrices. Development of implantable devices for sustained drug release.

| Advanced Medical Materials | Contributes to the synthesis of novel organosilicon-based biocompatible materials. | Improved materials for medical devices and surgical applications. |

Environmental Applications and Sustainable Chemical Processes

In an era of increasing environmental awareness, the principles of green and sustainable chemistry—which aim to design chemical processes that reduce or eliminate hazardous substances and maximize resource efficiency—are paramount. This compound is finding its place within this paradigm, particularly in the context of waste valorization.

A notable example lies in the utilization of glycerol (B35011), a major byproduct of biodiesel production. The vast quantities of crude glycerol generated necessitate innovative methods for its conversion into more valuable chemicals. Research has shown that a related compound, bromotrimethylsilane (B50905), is highly effective in converting glycerol into bromohydrins, which are important intermediates for producing fine chemicals and pharmaceuticals. This process represents a key principle of sustainable chemistry: turning an abundant waste stream into a valuable feedstock. Given its similar reactivity, this compound presents a promising avenue for analogous transformations, contributing to a more circular economy.

The broader goal of sustainable chemistry is to develop processes that are efficient, use renewable resources, and prevent pollution. The use of reagents like this compound in high-yield, selective reactions aligns with the objective of atom economy, a core concept in green chemistry.

Integration in Multicomponent Reactions and Cascade Processes

Modern organic synthesis increasingly relies on multicomponent reactions (MCRs) and cascade processes to construct complex molecular architectures with high efficiency. MCRs combine three or more reactants in a single step to form a product that incorporates all or most of the atoms of the starting materials, saving time, resources, and reducing waste. Cascade reactions involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates, leading to a rapid increase in molecular complexity.

This compound is a strong candidate for integration into these sophisticated reaction sequences. Its potential roles are multifaceted:

Lewis Acid Promoter: Silyl halides can function as Lewis acids, activating substrates towards nucleophilic attack, a key step in many MCRs. For instance, trimethylchlorosilane is known to promote reactions that form highly substituted pyrazine (B50134) derivatives.

Protecting Group Introduction: The triethylsilyl group can be used to temporarily protect reactive functional groups (like alcohols) while other parts of the molecule are being modified. This protecting group can then be removed later in the synthetic sequence.

Reactive Intermediate: As a source of either the triethylsilyl cation or the bromide anion, it can participate directly as a reactant in the bond-forming steps of a cascade or multicomponent process.

The step- and atom-economy offered by these reactions are central to green chemistry, and the incorporation of versatile reagents like this compound is crucial for developing novel and sustainable synthetic routes.

Development of Novel Organosilicon Reagents and Ligands

This compound serves not only as a reagent in its own right but also as a fundamental building block for the creation of other novel organosilicon compounds. Its reactivity allows for its conversion into a range of other useful synthetic tools. For example, it can be produced by heating hexaethyldisiloxane (B1329380) with boron tribromide or by reacting triethylsilane with a bromine source. In turn, it can react with reducing agents to form compounds like hexaethyldisilane, demonstrating its role as a key synthetic intermediate.

A particularly promising area of research is the incorporation of the triethylsilyl group into ligands for transition metal catalysis. The electronic and steric properties of a ligand are critical to the activity and selectivity of a metal catalyst. Research has shown that introducing silyl groups, such as the trimethylsilyl (B98337) (TMS) group, onto ligands can significantly alter their properties. For instance, silyl groups can:

Tune Electronic Properties: The electron-donating or -withdrawing nature of the silyl substituent can influence the electron density at the metal center, affecting the catalytic cycle.

Control Steric Hindrance: The bulky nature of the triethylsilyl group can create a specific steric environment around the metal, which can be used to control the regioselectivity or stereoselectivity of a reaction.

Enhance Solubility: Silyl-substituted ligands have been shown to increase the solubility of metal complexes, which is particularly useful for catalysis in non-traditional solvents.

The development of new organosilicon reagents and ligands from accessible precursors like this compound is a key driver of innovation in synthetic and catalytic chemistry.

Table 2: Precursor Role of this compound

Derived Compound Type Synthetic Transformation Application
Hexaethyldisilane Reductive coupling of this compound. Reagent in organic synthesis.
Triethylsilyl-substituted Ligands Incorporation of the Et₃Si- moiety into ligand scaffolds. Tuning catalyst performance, selectivity, and solubility.

| Other Organosilicon Reagents | Reaction with various nucleophiles or metals. | Creation of a diverse range of specialized silicon-based reagents. |

Patent Landscape Analysis of Bromotriethylsilane Technologies

Trends in Patenting Activities Related to Bromotriethylsilane

An analysis of the patent landscape for this compound indicates a consistent and specialized interest in the compound, primarily within the fields of chemical synthesis and materials science. Patenting activity does not show signs of rapid, large-scale growth, but rather a steady stream of filings, suggesting its role as a key reagent in established and emerging high-value applications. The patents originate from various international jurisdictions, including the United States, China, and European patent offices, reflecting its global relevance in industrial research and development. google.comgoogle.comgoogle.comgoogle.comgoogle.com

Key Innovations and Industrial Applications Captured in Patents

Patents involving this compound predominantly highlight its function as a robust silylating agent for protecting hydroxyl groups and as a precursor in the synthesis of other organosilicon compounds. These innovations are critical in multi-step chemical manufacturing processes where precision and yield are paramount. google.comgoogle.compsu.edu

Key Innovations and Applications from Patent Literature:

Innovation/Application AreaDescriptionPatent Examples
Pharmaceutical Synthesis Used as a protecting agent for alcohol functionalities during the synthesis of complex active pharmaceutical ingredients (APIs). For example, it is used to create silyl-protected bromo alcohol intermediates for Sphingosine-1-phosphate (S1P) receptor agonists and in the preparation of MCL1 inhibitors. google.comgoogle.com It is also mentioned in general synthetic schemes for intermediates. googleapis.comWO2011017578A1 google.com, TW202126309A google.com, US Patent 10,160,842 googleapis.com
Materials Science Employed in the creation of advanced materials. Patents disclose its use in processes for making hydrophobated silica (B1680970) for rubber products and in methods related to heteroatom-doped nanodiamonds, indicating its role in developing materials with specific surface properties or compositions. google.comgoogle.comUS8357733B2 google.com, US20220185676A1 google.com
Organic Synthesis Reagents This compound is a key reactant in well-established chemical reactions, such as its reaction with phosphites to form other useful synthetic intermediates. psu.edu While some patents focus on improving the synthesis of related compounds like bromotrimethylsilane (B50905) to enhance purity and reduce reaction times, the underlying principles of improving efficiency and yield are applicable across the field. google.comU.S. Patent 3,113,139 psu.edu, CN102153582B google.com

Strategic Analysis of Research and Development Directions from Patent Data

The patent data for this compound and related organosilanes reveals several strategic directions for future research and development. The innovation focus is shifting from basic applications to enabling the creation of highly complex and specialized products.

Advanced Pharmaceutical Intermediates: The consistent appearance of this compound in patents for novel therapeutics, such as S1P agonists and MCL1 inhibitors, demonstrates a clear R&D trend. google.comgoogle.com The strategic focus is on leveraging its reliability as a protecting group to facilitate the synthesis of complex, high-value molecules that are difficult to produce otherwise. Future patent activity will likely continue in the area of complex API synthesis. novasome.pl

High-Performance and Functional Materials: R&D is pushing into the realm of advanced materials where surface modification and composition are key. Patents involving nanodiamonds and specialized silica for rubber point to a strategy of incorporating silicon-based functionalities to achieve enhanced material properties like hydrophobicity or improved composite performance. google.comgoogle.comosti.gov This trend is aligned with the broader organosilane market's use as adhesion promoters and coupling agents. researchgate.net

Process Optimization and Green Chemistry: A general trend in the chemical industry, reflected in related patent literature, is the drive for more efficient, safer, and environmentally friendly synthesis processes. google.comnih.gov While not always the central claim, patents often allude to improved yields and simplified procedures. Future R&D may strategically focus on developing novel, transition-metal-free silylation methods or integrating this compound use into continuous flow chemistry to improve the sustainability and cost-effectiveness of manufacturing. google.com This aligns with a broader industry push to replace hazardous materials and improve process safety. google.comgoogle.com

This strategic analysis suggests that while this compound is a well-established reagent, its future value and patentability will be driven by its role in enabling innovation in the high-growth sectors of specialty pharmaceuticals and advanced materials.

Q & A

Q. How can researchers ensure ethical reporting of this compound’s hazards in publications?

  • Methodological Answer : Disclose all safety data (e.g., SDS recommendations) in the Experimental section, adhering to journal guidelines like those in and . Avoid underreporting risks to comply with academic integrity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.